N-(1-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide
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Overview
Description
N-(1-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide is a complex organic compound that features a unique structure combining an isoquinoline and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized via the Pomeranz–Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with Indole Derivative: The indole derivative is synthesized separately and then coupled with the isoquinoline moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and others involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl derivatives: These compounds share the isoquinoline core and exhibit similar biological activities.
Indole derivatives: Compounds with an indole moiety, such as indomethacin and serotonin, have diverse pharmacological properties.
Uniqueness
N-(1-{2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}-1H-indol-4-yl)acetamide is unique due to its combination of an isoquinoline and an indole moiety, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these moieties .
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[1-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indol-4-yl]acetamide |
InChI |
InChI=1S/C23H25N3O4/c1-15(27)24-19-5-4-6-20-18(19)8-10-25(20)14-23(28)26-9-7-16-11-21(29-2)22(30-3)12-17(16)13-26/h4-6,8,10-12H,7,9,13-14H2,1-3H3,(H,24,27) |
InChI Key |
DMKYEWXKUCTPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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